3-Methyl-L-histidine

概要

説明

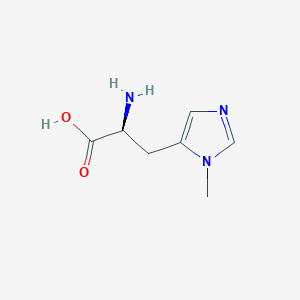

3-メチル-L-ヒスチジンは、アミノ酸ヒスチジンの誘導体です。これは、ヒトの尿中に排泄される翻訳後修飾アミノ酸です。 この化合物は、骨格筋タンパク質分解のバイオマーカーであり、さまざまな生理学的および病理学的状態における筋代謝とタンパク質回転を評価するためにしばしば使用されます .

2. 製法

合成経路と反応条件: 3-メチル-L-ヒスチジンは、ペプチド結合合成中にヒスチジンの酵素的メチル化によって合成されます。 メチル化プロセスには、特定のメチルトランスフェラーゼ酵素によって触媒される、ヒスチジン分子へのメチル基の付加が含まれます .

工業的製造方法: 詳細な工業的製造方法は広く文書化されていませんが、3-メチル-L-ヒスチジンの合成には、通常、出発物質としてヒスチジンを使用し、それに続く酵素的または化学的メチル化プロセスが関与します。 反応条件には、S-アデノシルメチオニンなどのメチル供与体と、メチル化反応を促進する特定の触媒の使用が含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions: 3-Methyl-L-histidine is synthesized through the enzymatic methylation of histidine during peptide bond synthesis. The methylation process involves the addition of a methyl group to the histidine molecule, which is catalyzed by specific methyltransferase enzymes .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound typically involves the use of histidine as a starting material, followed by enzymatic or chemical methylation processes. The reaction conditions may include the use of methyl donors such as S-adenosylmethionine and specific catalysts to facilitate the methylation reaction .

化学反応の分析

Post-Translational Methylation of Histidine Residues

3-MH is biosynthesized via the enzymatic methylation of histidine residues in specific proteins. This reaction is catalyzed by METTL9 in mammals and Hpm1 in yeast:

- Mechanism : SAM donates a methyl group to the N3-position of histidine's imidazole ring. METTL9 requires a His-x-His (HxH) motif (where "x" is A, N, G, S, or T) for substrate recognition .

- Biological Impact : Methylation alters protein interactions, as seen in S100A9 (calcium-binding protein) and NDUFB3 (mitochondrial complex I subunit) .

Proteolytic Release from Structural Proteins

3-MH is liberated during the breakdown of methylated proteins, such as actin and myosin , through proteolysis:

- Biomarker Utility : Urinary 3-MH levels correlate with skeletal muscle catabolism, making it a clinical marker for conditions like sarcopenia .

Enzymatic Incorporation into Dipeptides

3-MH is a precursor for anserine (β-alanyl-3-methyl-L-histidine), a bioactive dipeptide:

Reaction :

| Property | Detail |

|---|---|

| Enzyme | Carnosine synthase I (ATP-dependent) |

| Tissue Localization | Skeletal muscle, brain |

| Function | Antioxidant, pH buffering, neuroprotection |

| Reference |

- Physiological Role : Anserine mitigates oxidative stress in the brain and enhances neurovascular function .

Analytical Detection and Characterization

3-MH’s chemical identity is confirmed through advanced techniques:

Metabolic Fate and Excretion

Unlike histidine, 3-MH undergoes minimal further metabolism:

科学的研究の応用

3-Methyl-L-histidine has several scientific research applications, including:

Chemistry: Used as a biomarker for studying protein metabolism and turnover.

Biology: Helps in understanding muscle protein breakdown and muscle metabolism.

Medicine: Used in clinical studies to assess muscle wasting and other metabolic conditions.

Industry: Employed in the production of specific protein supplements and nutritional products

作用機序

3-メチル-L-ヒスチジンの作用機序には、筋タンパク質分解のバイオマーカーとしての役割が含まれます。これは、アクチンおよびミオシンタンパク質のヒスチジン残基のメチル化によって生成されます。この化合物はその後、血流中に放出され、尿中に排泄され、そこで筋タンパク質回転を評価するために測定できます。 分子標的は、筋タンパク質のヒスチジン残基であり、関与する経路はタンパク質代謝と分解に関連しています .

6. 類似の化合物との比較

類似の化合物:

1-メチルヒスチジン: ヒスチジンの別のメチル化誘導体ですが、メチル基が異なる位置に結合しています。

ヒスチジン: 3-メチル-L-ヒスチジンが誘導される親アミノ酸。

カルノシン: 抗酸化作用で知られる、ヒスチジンを含むジペプチド。

独自性: 3-メチル-L-ヒスチジンは、筋タンパク質分解のバイオマーカーとしての特定の役割によって特徴付けられます。 他のヒスチジン誘導体とは異なり、これはアクチンおよびミオシンタンパク質のメチル化に特に関与し、筋代謝とタンパク質回転を評価するために使用されます .

類似化合物との比較

1-Methylhistidine: Another methylated derivative of histidine, but with the methyl group attached at a different position.

Histidine: The parent amino acid from which 3-Methyl-L-histidine is derived.

Carnosine: A dipeptide containing histidine, known for its antioxidant properties.

Uniqueness: this compound is unique due to its specific role as a biomarker for muscle protein breakdown. Unlike other histidine derivatives, it is specifically associated with the methylation of actin and myosin proteins and is used to assess muscle metabolism and protein turnover .

生物活性

3-Methyl-L-histidine (3-MH) is a methylated derivative of the amino acid histidine, classified as a methylamino acid. It is primarily formed through the post-translational modification of histidine residues in proteins, mediated by the enzyme METTL9. This compound has garnered attention due to its significant biological activities and implications in various physiological processes.

3-MH can only be generated from histidine residues via methylation at the N3 position of the imidazole ring. This process is facilitated by methyltransferases, specifically METTL9, which is responsible for the majority of 3-MH production in vertebrates . The chemical formula for 3-MH is , and it has a molecular weight of approximately 169.18 g/mol.

Biological Functions

Protein Turnover Indicator

Urinary levels of 3-MH are directly proportional to protein turnover and serve as a biomarker for myofibrillar protein degradation. Approximately 75% of 3-MH originates from skeletal muscle, making it a useful indicator for assessing muscle catabolism and dietary protein intake .

Dietary Influence

Consumption of white meats, particularly poultry and fish, significantly elevates plasma levels of 3-MH. Studies have shown that chicken consumption correlates with increased urinary excretion of 3-MH (p-trend = 0.0003), while fish consumption also raises serum levels . This relationship highlights the role of dietary sources in modulating 3-MH levels in humans.

Physiological Implications

Muscle Health and Performance

Research indicates that increased urinary excretion of 3-MH correlates with enhanced muscle recovery and performance, particularly in athletes. A study found that daily excretion of urinary 3-MH increased with training by an average of 40.8%, suggesting its role as a marker for muscle adaptation during strength training .

Neuroprotective Effects

Anserine, a related compound (beta-alanyl-3-methyl-L-histidine), has been shown to improve cognitive functions in animal models by exerting protective effects on neurovascular units. Although not directly related to 3-MH, this suggests potential neuroprotective roles for methylated histidine derivatives .

Table: Summary of Research Findings on this compound

特性

IUPAC Name |

(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-10-4-9-3-5(10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHILDINMRGULE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920521 | |

| Record name | 3-Methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 3-Methylhistidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10801 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

200 mg/mL at 25 °C | |

| Record name | 3-Methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

368-16-1, 15507-76-3 | |

| Record name | 3-Methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLHISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEH8O8Y0H0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000479 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。